molecular formula C6H9BrO2 B8296700 Methyl 2-bromomethyl-2-butenoate

Methyl 2-bromomethyl-2-butenoate

Cat. No. B8296700
M. Wt: 193.04 g/mol
InChI Key: CWMAKDYRWVQEAR-UHFFFAOYSA-N
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Patent
US06818780B2

Procedure details

8.0 g (46 mmoles) of N-bromosuccinimide were dissolved in 60 ml of dry dichloromethane and were cooled to 0° C. To the mixture were added drop by drop 4 ml (50 mmoles) of dimethyl sulphide dissolved in 40 ml of chloromethane. The mixture was stirred for 10 minutes at 0° C. At the end of that time 5.46 (42 mmoles) of a solution of methyl 3-hydroxy-2-methylidene-butanoate in 40 ml of dichloromethane were slowly added to it. The resulting suspension was stirred for 24 hours at room temperature until a transparent solution was obtained. To this mixture was added n-hexane (100 ml) and it was poured into a separating funnel containing 200 ml of a saturated solution of sodium chloride and ice. The organic phase was washed with 100 ml of a saturated solution of sodium chloride. The aqueous phases were extracted with diethyl ether (2×100 ml), they were washed with water (3×100 ml) and they were dried over anhydrous sodium sulphate. They were vacuum concentrated giving 7.45 g (92% yield) of a syrupy liquid of methyl 2-bromomethyl-2-butanoate.
[Compound]
Name
methyl 2-bromomethyl-2-butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5.46
Quantity
42 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
[Compound]
Name
saturated solution
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.CSC.O[CH:13]([CH3:20])[C:14](=[CH2:19])[C:15]([O:17][CH3:18])=[O:16].[Cl-].[Na+]>ClCCl.ClC.CCCCCC>[Br:1][CH2:19][C:14](=[CH:13][CH3:20])[C:15]([O:17][CH3:18])=[O:16] |f:3.4|

Inputs

Step One
Name
methyl 2-bromomethyl-2-butanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CSC
Step Five
Name
5.46
Quantity
42 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C(=O)OC)=C)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
saturated solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
ClC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 24 hours at room temperature until a transparent solution
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
was poured into a separating funnel
WASH
Type
WASH
Details
The organic phase was washed with 100 ml of a saturated solution of sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were extracted with diethyl ether (2×100 ml), they
WASH
Type
WASH
Details
were washed with water (3×100 ml) and they
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC(C(=O)OC)=CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.45 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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